3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline
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Overview
Description
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 3,4-dimethylbenzenesulfonyl group, a fluorine atom at the 6th position, and a morpholine ring at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Sulfonylation: The 3,4-dimethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 3,4-dimethylbenzenesulfonyl chloride and a base such as pyridine.
Morpholine Substitution: The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or desulfonylated products.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorine atom or the morpholine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives or desulfonylated products.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline
- 3-(3,4-dimethylbenzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline
- 3-(3,4-dimethylbenzenesulfonyl)-6-bromo-4-(morpholin-4-yl)quinoline
Uniqueness
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s metabolic stability, increase its binding affinity to biological targets, and alter its electronic properties, making it distinct from its methoxy, chloro, and bromo analogs.
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-14-3-5-17(11-15(14)2)28(25,26)20-13-23-19-6-4-16(22)12-18(19)21(20)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXSAAOVZLXCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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